4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride
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Overview
Description
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its diverse physical, chemical, and biological properties. This compound is known for its unique structure, which combines a piperidine ring and a morpholine ring, making it a valuable molecule in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit weak cox-1 inhibitory activity .
Biochemical Pathways
It’s known that piperidine derivatives can influence the cyclooxygenase (cox) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Result of Action
It’s known that piperidine derivatives can exhibit anti-inflammatory properties .
Preparation Methods
The synthesis of 4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride involves several steps. One common method includes the reaction of 4-(2-chloroethyl)morpholine hydrochloride with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: This compound is a precursor in the synthesis of this compound.
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties and applications.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined piperidine and morpholine structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13;/h11-12H,1-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCQTTGIMYYQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCOCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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